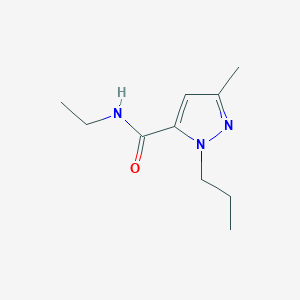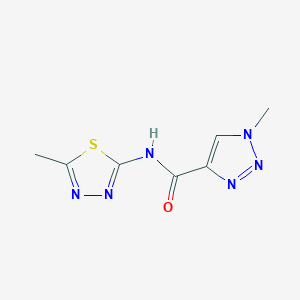
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MTIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTIC is a triazole derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Antimicrobial and Antiviral Properties : Compounds containing the 1,3,4-thiadiazole and 1,2,3-triazole moieties have been synthesized and evaluated for their antimicrobial activities. Studies have shown that some derivatives exhibit moderate to good antimicrobial activity against a range of pathogens, including bacteria and fungi. Specifically, these compounds have been tested against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating their potential as antimicrobial agents (Rashdan et al., 2021). Furthermore, derivatives have been identified for their antiviral activity against COVID-19 main protease through in silico virtual screening, indicating their potential application in treating viral infections (Rashdan et al., 2021).
Anticancer Activity : Some thiadiazole and triazole derivatives have been synthesized and evaluated for their anticancer activities. A study demonstrated that certain compounds show promising anticancer properties in vitro against various cancer cell lines, including HepG-2 (Hepatocellular carcinoma cell line), suggesting their potential as anticancer agents (Gomha et al., 2017).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The synthesis of new heterocyclic compounds incorporating the 1,3,4-thiadiazole and 1,2,3-triazole moieties involves various chemical reactions, including cyclization and condensation processes. These synthetic pathways allow for the creation of a wide range of derivatives with potential biological activities. The characterization of these compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed information about their chemical structures (Hovsepyan et al., 2019).
Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for the synthesis of hybrid molecules containing thiadiazole and triazole moieties. This method offers advantages in terms of reaction speed and efficiency. The biological activities of the synthesized compounds, including antimicrobial, antilipase, and antiurease activities, have been investigated, highlighting the versatility of these compounds in various biological applications (Başoğlu et al., 2013).
Eigenschaften
IUPAC Name |
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6OS/c1-4-9-11-7(15-4)8-6(14)5-3-13(2)12-10-5/h3H,1-2H3,(H,8,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLCGRCGOZSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

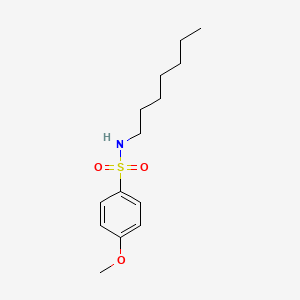
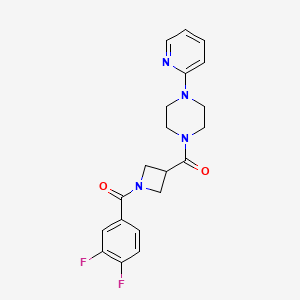
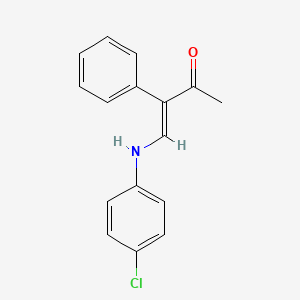
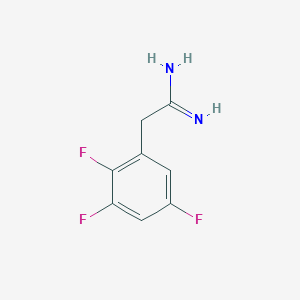
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
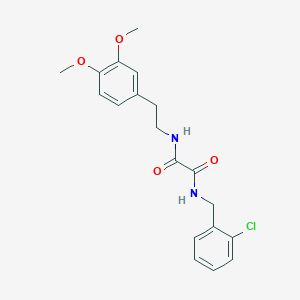
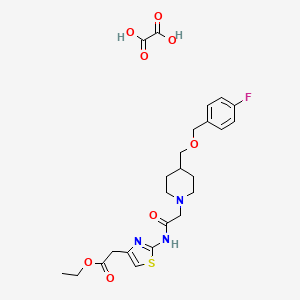
![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)
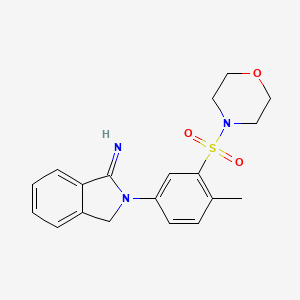
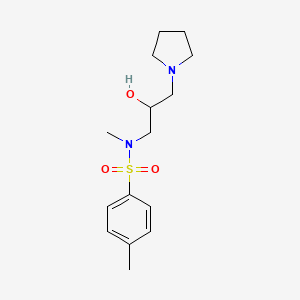
![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)
![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)
